![molecular formula C20H13Cl2N B14494056 3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene] CAS No. 65161-86-6](/img/structure/B14494056.png)
3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, which includes an aziridine ring fused to a fluorene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] typically involves the reaction of 9-fluorenone with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The aziridine ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce complex polycyclic structures .
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of bioactive compounds that can modify specific proteins or nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dichloro-1-phenylaziridine: Lacks the fluorene moiety, making it less complex.
1-Phenylspiro[aziridine-2,9’-fluorene]: Does not have the chlorine atoms, affecting its reactivity.
3-Chloro-1-phenylspiro[aziridine-2,9’-fluorene]: Contains only one chlorine atom, altering its chemical properties.
Uniqueness
3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] is unique due to its combination of a spiro structure, aziridine ring, and dichloro substitution. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
65161-86-6 |
|---|---|
Molekularformel |
C20H13Cl2N |
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
2,2-dichloro-1-phenylspiro[aziridine-3,9'-fluorene] |
InChI |
InChI=1S/C20H13Cl2N/c21-20(22)19(23(20)14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |
InChI-Schlüssel |
BDYQDFSAGVIUMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3(C2(Cl)Cl)C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


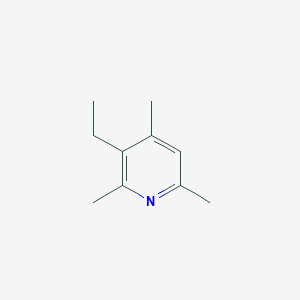
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
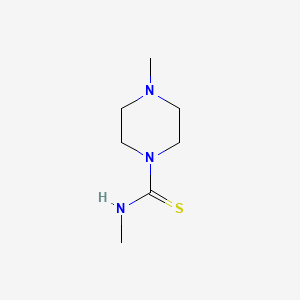

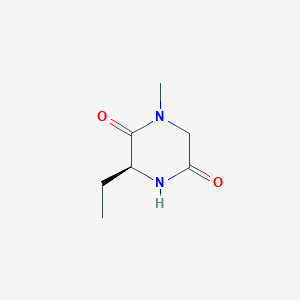
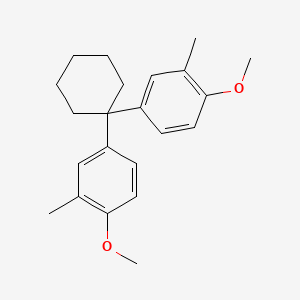
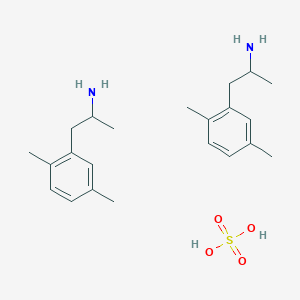
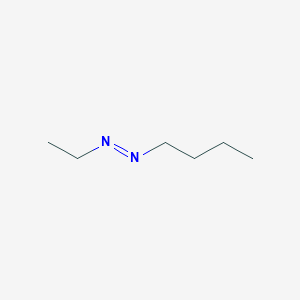

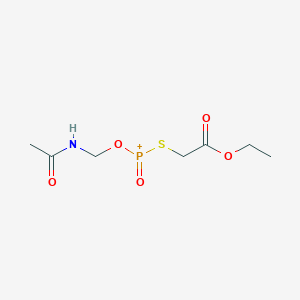
![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
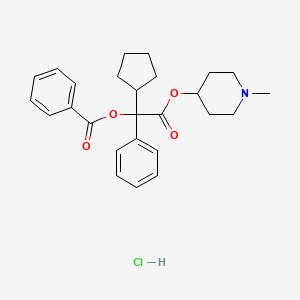
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
